(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine
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Overview
Description
(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a but-2-en-1-yloxy group, an iodine atom, and a methoxy group attached to a pyridine ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Iodination: The iodine atom is introduced through an electrophilic substitution reaction using iodine or an iodine-containing reagent.
Attachment of the But-2-en-1-yloxy Group: The final step involves the attachment of the but-2-en-1-yloxy group through an etherification reaction using but-2-en-1-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the but-2-en-1-yloxy group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Addition: Hydrogen chloride in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the iodine atom.
Addition: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-((But-2-en-1-yloxy)methyl)benzene
- (E)-4-(But-2-en-1-yloxy)phenol
Uniqueness
(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is unique due to the presence of the iodine atom and the methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
158669-27-3 |
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Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-[[(E)-but-2-enoxy]methyl]-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3/b4-3+ |
InChI Key |
VXCWSXUMPQYTEQ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COCC1=C(C=CN=C1OC)I |
Canonical SMILES |
CC=CCOCC1=C(C=CN=C1OC)I |
Origin of Product |
United States |
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